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ONOCERANE II (8beta(H), 14beta(H))

Cat. No.: B577759
CAS No.: 13384-96-8
M. Wt: 414.762
InChI Key: DDGSJGSDLIEJOJ-KXKLVDONSA-N
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Description

Contextualization within the Triterpenoid (B12794562) Family

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 acyclic precursor, squalene (B77637). nih.gov They are composed of six isoprene (B109036) units and are ubiquitous in plants, fungi, and animals. The structural variety of triterpenoids is generated by cyclase enzymes that convert the linear squalene into polycyclic skeletons. nih.gov These skeletons can be broadly categorized, with pentacyclic (five-ring) structures being one of the most common groups.

The onocerane family is a unique group of triterpenoids. Onocerane triterpenes are biosynthesized from squalene or its oxidized derivatives through cyclizations that are initiated at both ends of the precursor molecule. nih.gov This process results in a distinctive, often symmetrical, core structure. While many onoceranoids feature functional groups or rearranged skeletons, the parent hydrocarbon is known as onocerane. Several stereoisomers of onocerane exist, differing in the spatial arrangement at key carbon junctions. ONOCERANE II is characterized by a specific stereochemistry where the hydrogen atoms at positions C-8 and C-14 are in a beta configuration, denoted as (8β(H), 14β(H)).

Significance of Onocerane II (8beta(H), 14beta(H)) in Chemical Biology and Geochemistry

The onocerane skeleton is a foundational structure for a variety of natural products with notable biological activities. While the parent hydrocarbon ONOCERANE II itself is not typically associated with potent bioactivity, its more complex, functionalized derivatives are significant in chemical biology. For instance, Cupacinoxepin, a pentacyclic onocerane triterpenoid isolated from the bark of Cupania cinerea, has shown moderate activity against the Plasmodium falciparum K1 strain, the parasite responsible for malaria. nih.gov Other onocerane-type triterpenoids isolated from plants like Reinwardtiodendron cinereum have been evaluated for their cytotoxic activities against various cancer cell lines. nih.gov These findings highlight the onocerane framework as a valuable scaffold for the discovery of potential therapeutic agents.

In the field of geochemistry, onoceranes are recognized as important biological markers, or "biomarkers." These molecular fossils provide valuable information about the origin of organic matter in sediments and petroleum. The presence of onocerane in geological samples is considered an indicator of terrestrial organic input into the depositional environment. In some cases, onoceranes have been linked to specific biological precursors, such as fern-like plants. As a stable hydrocarbon, ONOCERANE II and its isomers can be preserved over geological timescales, and their abundance and distribution can be used to reconstruct past environments and to assess the thermal maturity of source rocks. rsc.org

Historical Overview of Onocerane Research

The study of onocerane-related compounds began with the investigation of naturally occurring, oxygenated triterpenoids. One of the well-known early examples is α-onocerin, a C2-symmetrical tetracyclic triterpenoid first isolated from the roots of the spiny restharrow plant (Ononis spinosa). Early research focused on elucidating the structure of these natural products.

A significant advancement in the field came in the 1970s with the application of gas chromatography-mass spectrometry (GC-MS) to geochemical samples. During this period, researchers including B.J. Kimble and colleagues identified various tri- and tetraterpenoid hydrocarbons in oil shales and petroleum, including the parent onocerane hydrocarbons. geokniga.orgdissercat.com This work established onoceranes as key geochemical biomarkers.

Synthetic chemistry has also played a crucial role in onocerane research. Early synthetic efforts targeted the C2-symmetrical tetracyclic members of the family, such as onocerandiol and α-onocerin. nih.gov These syntheses were challenging and spurred the development of new chemical methodologies. A major breakthrough was a biomimetic-inspired cyclization strategy. More recently, in 2017, the first chemical synthesis of the more complex pentacyclic onocerane triterpenoids, (+)-cupacinoxepin and (+)-onoceranoxide, was achieved. nih.gov This work, which employed a putative biomimetic tricyclization cascade, represented a significant milestone, providing access to a new class of onoceranoids for further study. nih.gov

Data Tables

Table 1: Key Onocerane Triterpenoids and Their Significance

Compound Name Type Significance
ONOCERANE II Parent Hydrocarbon Geochemical biomarker indicating terrestrial input.
α-Onocerin Natural Product One of the first onocerane-related triterpenoids studied; isolated from Ononis spinosa.
Cupacinoxepin Natural Product Pentacyclic onoceranoid with anti-malarial activity. nih.gov
Onocerandiol Natural Product C2-symmetrical tetracyclic congener; a focus of early synthetic studies. nih.gov
Onoceranoxide Natural Product Pentacyclic onoceranoid; target of recent total synthesis. nih.gov

| Reinereins A & B | Natural Products | Onocerane triterpenoids with potential cytotoxic activity. nih.gov |

Compound Names Mentioned

ONOCERANE II (8beta(H), 14beta(H))

Squalene

α-Onocerin

Cupacinoxepin

Onocerandiol

Onoceranoxide

Reinerein A

Reinerein B

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H54 B577759 ONOCERANE II (8beta(H), 14beta(H)) CAS No. 13384-96-8

Properties

IUPAC Name

(1S,2S,4aS,8aR)-1-[2-[(1S,2R,4aS,8aR)-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H54/c1-21-11-15-25-27(3,4)17-9-19-29(25,7)23(21)13-14-24-22(2)12-16-26-28(5,6)18-10-20-30(24,26)8/h21-26H,9-20H2,1-8H3/t21-,22+,23-,24-,25-,26-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGSJGSDLIEJOJ-KXKLVDONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(CCCC2(C1CCC3C(CCC4C3(CCCC4(C)C)C)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]([C@H]1CC[C@H]3[C@H](CC[C@@H]4[C@@]3(CCCC4(C)C)C)C)(CCCC2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis Approaches to Onocerane Ii 8beta H , 14beta H and Onocerane Scaffolds

Bioinspired and Biomimetic Synthetic Strategies

Nature's efficiency in constructing complex molecules serves as a powerful inspiration for synthetic strategies. Bioinspired and biomimetic approaches for onocerane synthesis aim to replicate the key bond-forming events that occur in enzymatic pathways, often leading to concise and elegant assembly of the core structure. rsc.orgnih.govescholarship.org

A cornerstone of bioinspired terpene synthesis is the epoxypolyene cyclization, a cascade reaction initiated by the opening of an epoxide. This event generates a carbocation that is sequentially quenched by pendant olefins, leading to the rapid formation of multiple rings and stereocenters. rsc.orgnih.govnih.gov

In the context of onocerane synthesis, a key breakthrough was the development of a putative biomimetic tricyclization cascade to forge a fused decalin-/oxepane (B1206615) ring system, characteristic of pentacyclic onocerane triterpenoids like (+)-cupacinoxepin. rsc.orgnih.govrsc.org Researchers designed an epoxy dienol precursor that, upon activation, was hypothesized to undergo a complex cyclization. rsc.orgnih.gov This laboratory-based cyclization successfully generated the core pentacyclic structure, including a challenging oxepane ring, in a single synthetic operation. rsc.orgescholarship.orgrsc.org The transformation created four stereogenic centers and the carbon skeleton in one step, showcasing the power of this biomimetic cascade approach. rsc.org While polyene tricyclizations using tertiary alcohols to form seven-membered oxepane rings had previously only been achieved enzymatically, this work demonstrated its feasibility in a laboratory setting. nih.gov

The biosynthesis of certain onoceranes, such as onoceranoxide and α-onocerin, is thought to proceed via the cyclization of squalene (B77637) and diepoxysqualene, respectively. semanticscholar.org This natural process was previously mimicked in a notable synthesis by Corey using a double allylsilane epoxypolyene cyclization. nih.govsemanticscholar.org

The laboratory synthesis of onocerane scaffolds often involves a direct mimicry of the processes catalyzed by cyclase enzymes. rsc.orgnih.gov These enzymes convert simple, linear isoprenoid precursors into complex polycyclic molecules by precisely controlling carbocationic intermediates. rsc.org For example, the biosynthesis of onocerane triterpenes is initiated from squalene or its oxidized forms through cyclizations starting at both ends of the molecule. rsc.orgsemanticscholar.org

A significant challenge in mimicking this process for certain onoceranes is the formation of a highly substituted oxepane ring, as found in cupacinoxepin. rsc.orgsemanticscholar.org The chemical synthesis of such ditertiary ethers is difficult because the desired pathway to form the oxepane from two tertiary alcohols is often outcompeted by other cationic reaction pathways. rsc.orgnih.gov The successful laboratory synthesis was inspired by the cyclization catalyzed by Bacillus megaterium tetraprenyl-β-curcumene cyclase (BmeTC). nih.gov To validate the bioinspired nature of the key cyclization, the synthetic epoxy dienol intermediate was incubated with the BmeTC enzyme. rsc.org GC-MS analysis confirmed the formation of the desired cyclized product, providing strong support for the biosynthetic relevance of the designed epoxypolyene cyclization cascade. rsc.org

Total Synthesis of Specific Onocerane II (8beta(H), 14beta(H)) Stereoisomers and Analogs

The total synthesis of onocerane natural products allows for the unambiguous determination of their structure and absolute configuration, and provides access to analogs for biological evaluation. These efforts require the development of highly controlled and selective synthetic routes.

The first asymmetric synthesis of the antiprotozoal pentacyclic onocerane triterpenoids (+)-cupacinoxepin and (+)-onoceranoxide serves as a landmark achievement in the field. rsc.orgnih.gov This synthesis established the absolute configuration of these natural products. rsc.org The route commenced from readily available, chiral starting materials: (+)-sclareolide and geranyl chloride. rsc.orgescholarship.orgrsc.org By leveraging the inherent chirality of these precursors and employing stereocontrolled reactions, the synthesis proceeds through a longest linear sequence of seven steps to (+)-cupacinoxepin and eight steps to (+)-onoceranoxide. rsc.orgnih.govrsc.org The development of stereoselective methods is crucial, as many onocerane-type triterpenes possess multiple chiral centers that dictate their three-dimensional structure and biological function. beilstein-journals.orgmdpi.com

A convergent retrosynthetic analysis is often employed for complex targets like onoceranes. In the synthesis of (+)-cupacinoxepin, the key pentacyclic core was retrosynthetically traced back to an epoxy dienol cyclization precursor. rsc.orgresearchgate.net This precursor was strategically disconnected into two main fragments, which were synthesized independently and then joined together. rsc.orgresearchgate.net

Two key reactions were pivotal in this strategy:

nih.govescholarship.org-Wittig-type Fragmentation : This reaction was used to prepare one of the key fragments. The fragmentation of a 2-Me-benzyl ether derivative of a diol derived from (+)-sclareolide proceeded with a notable yield of 44%. rsc.orgresearchgate.net This was a significant improvement over using a standard benzyl (B1604629) ether, which only gave a 21% yield. researchgate.net

B-alkyl Suzuki–Miyaura Reaction : This powerful cross-coupling reaction was used to connect the two main fragments. rsc.orgfu-berlin.de An alkylborane, generated from one fragment by hydroboration with 9-BBN dimer, was coupled with a vinyl iodide fragment under palladium catalysis. rsc.orgresearchgate.net This reaction proved highly efficient, affording the crucial epoxy dienol cyclization precursor in 77% yield on a gram scale. rsc.org The B-alkyl Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds under mild conditions. nih.govprinceton.edunih.gov

The table below summarizes the key transformations in the synthesis of the pentacyclic onocerane core.

StepReaction TypeStarting Material(s)Key ReagentsProductYieldRef
1 nih.govescholarship.org-Wittig-type FragmentationBenzyl ether derived from (+)-sclareoliden-BuLiFragment 13 (Alkene)44% rsc.orgresearchgate.net
2B-alkyl Suzuki–Miyaura CouplingFragment 13 (Alkene), Fragment 14 (Vinyl Iodide)9-BBN dimer, PdCl₂(dppf)·CH₂Cl₂, K₂CO₃Epoxy Dienol 1277% rsc.orgresearchgate.net
3Epoxypolyene TricyclizationEpoxy Dienol 12TiCl₄Fused Pentacyclic Core 1011% rsc.org
4OxidationSecondary Alcohol 10Dess–Martin periodinane (DMP)(+)-Cupacinoxepin (4)91% rsc.org
5Reduction (Deoxygenation)Secondary Alcohol 10TCDI, n-Bu₃SnH, AIBN(+)-Onoceranoxide (7)77% rsc.org

Chemoenzymatic Synthesis of Onocerane Derivatives

Chemoenzymatic synthesis combines the strengths of chemical synthesis with the high selectivity of biocatalysis to create efficient and novel routes to complex molecules. nih.govmdpi.comnih.gov In the context of onocerane synthesis, enzymatic transformations can be used to probe biosynthetic hypotheses or to perform specific, targeted modifications on synthetic intermediates. rsc.orgfrontiersin.orgrsc.org

A key example of a chemoenzymatic approach in the onocerane field involved the use of the terpene cyclase BmeTC. rsc.orgnih.gov The synthetic epoxy dienol (compound 12), which was assembled through a multi-step chemical route, was incubated with the BmeTC enzyme. rsc.org This experiment was designed to test whether the enzyme could catalyze the proposed biomimetic cyclization. The results showed that the enzyme did indeed catalyze the reaction to form the desired pentacyclic onocerane product (compound 10). rsc.org This experiment not only provided strong evidence for the proposed biosynthetic pathway but also stands as a powerful example of a chemoenzymatic step, where a chemically synthesized precursor is transformed by an enzyme to yield a complex natural product scaffold. This approach highlights the potential for using enzymes in combination with chemical methods to access onocerane derivatives and other complex triterpenoids. researchgate.netnih.gov

Integration of Biocatalysis in the Production of Complex Onocerane Structures

The intricate and stereochemically rich frameworks of onocerane triterpenoids present considerable challenges for traditional chemical synthesis. Consequently, researchers have turned to biocatalysis, harnessing the power of enzymes to achieve elegant and efficient syntheses of these complex natural products. This approach often draws inspiration from the biosynthetic pathways observed in nature, employing enzymes such as terpene cyclases to orchestrate complex cyclization cascades.

A notable advancement in this field is the utilization of the onoceroid synthase from Bacillus megaterium, known as BmeTC. researchgate.netnih.govacs.orgresearchgate.net This versatile enzyme has been shown to catalyze the cyclization of the acyclic precursor, squalene, from both termini to generate onoceroid skeletons. researchgate.netnih.govacs.orgresearchgate.net The wild-type BmeTC enzyme sequentially cyclizes squalene, first forming a bicyclic intermediate, which is then further cyclized to yield onoceroid products. nih.gov

Further research has focused on engineering BmeTC to enhance its catalytic efficiency and to produce specific, high-value onoceroids. For instance, a double mutant, BmeTC Y167A/D373C, was developed and demonstrated a significantly improved yield for the synthesis of (+)-ambrein from squalene, reaching 21.5%. researchgate.net This engineered enzyme, dubbed "ambrein synthase," represents a substantial improvement over the wild-type enzyme and earlier single mutants. nih.govresearchgate.net In addition to ambrein, the biocatalytic systems employing BmeTC and its mutants can also produce other onoceroids, such as onoceranoxide and 14β-hydroxyonocera-8(26)-ene, as byproducts. acs.org

Another significant biocatalytic route to onocerane structures has been identified in the fern Lycopodium clavatum. researchgate.netnih.gov The biosynthesis of α-onocerin in this organism is a remarkable process that requires the sequential action of two highly specialized and dedicated triterpene cyclases, designated LCC and LCD. researchgate.netnih.gov LCC, a dioxidosqualene cyclase, first converts dioxidosqualene into a novel intermediate, pre-α-onocerin. nih.gov Subsequently, LCD catalyzes the second cyclization step, acting exclusively on pre-α-onocerin to yield the final α-onocerin structure. nih.gov This discovery of a two-enzyme system for onocerin biosynthesis highlights the diverse enzymatic strategies that nature employs to construct complex triterpenoid (B12794562) scaffolds. researchgate.netnih.gov

The integration of these biocatalytic methods offers a promising and sustainable alternative to purely chemical syntheses for accessing complex onocerane structures. These enzymatic approaches can provide high stereoselectivity and yield under mild reaction conditions, paving the way for the efficient production of these and other structurally intricate natural products.

Enzyme/SystemSubstrateProduct(s)Yield/TiterSource OrganismReference(s)
BmeTC (wild-type)SqualeneOnoceroids4.6%Bacillus megaterium nih.gov
BmeTC Y167A/D373CSqualene(+)-Ambrein21.5%Bacillus megaterium (engineered) researchgate.net
BmeTC D373CSqualene(+)-Ambrein2.2%Bacillus megaterium (engineered) researchgate.net
AaSHC D377C & BmeTCSqualene(+)-Ambrein2 mg·L⁻¹Alicyclobacillus acidocaldarius & Bacillus megaterium (in Pichia pastoris) acs.org
LCC & LCDDioxidosqualeneα-Onocerin-Lycopodium clavatum researchgate.netnih.gov

Theoretical and Computational Investigations of Onocerane Ii 8beta H , 14beta H

Quantum Chemical Calculations of Reaction Pathways and Transition States in Onocerane Cyclization

The biosynthesis of the onocerane core from the linear precursor squalene (B77637) is a complex cascade of cyclizations and rearrangements. nih.govrsc.org Quantum chemical calculations are pivotal in mapping the potential energy surface of this transformation, identifying the most probable reaction pathways, and characterizing the high-energy transition states that govern the reaction rate. nih.govrsc.org

These calculations, often performed using ab initio or density functional theory (DFT) methods, can trace the intricate electronic rearrangements that occur during C-C bond formation. nih.govchemrxiv.org For the onocerane scaffold, biosynthesis is understood to be initiated from both ends of the squalene molecule. nih.govrsc.org Computational studies support a bioinspired epoxypolyene cyclization cascade. nih.govrsc.org For instance, calculations can predict the energetic feasibility of specific hydride shifts and ring closures. In a related study, a 1,2-hydride shift to form a six-membered ring was predicted to be energetically favored over the formation of a seven-membered ring by several kcal/mol. rsc.org The transition state for such a hydride shift can be modeled, revealing stabilizing interactions, such as those with a nearby hydroxyl group, which can assist the reaction through favorable electrostatic interactions. rsc.org By comparing the activation energies of various potential routes, a kinetically and thermodynamically plausible mechanism for the formation of the characteristic fused ring system of onocerane can be established.

Table 1: Hypothetical Energy Profile for Key Steps in Onocerane Cyclization

Step Intermediate/Transition State Relative Energy (kcal/mol) Computational Method
1 Squalene Precursor 0.0 DFT (B3LYP)
2 Initial Cation Formation (TS) +15.2 DFT (B3LYP)
3 First Ring Closure Product -5.8 DFT (B3LYP)
4 Hydride Shift (TS) +10.5 DFT (B3LYP)
5 Bicyclic Intermediate -12.1 DFT (B3LYP)
6 Final Ring Closure (TS) +18.9 DFT (B3LYP)

Note: This table is illustrative, based on typical values for terpene cyclization, to demonstrate the application of quantum chemical calculations.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Stability of Onocerane Scaffolds

The three-dimensional structure and flexibility of the onocerane scaffold are crucial determinants of its physical properties and biological interactions. Molecular modeling and molecular dynamics (MD) simulations provide a powerful lens for exploring the conformational landscape and assessing the relative stability of different arrangements. nih.govnih.gov

Computational Support for Enzyme-Substrate Interactions in Onocerane Biosynthesis

The biosynthesis of onoceranes is catalyzed by a class of enzymes known as squalene-hopene cyclases (SHCs). nih.govnih.gov These enzymes provide a precisely shaped active site cavity that binds the flexible squalene molecule, folding it into a conformation pre-disposed for cyclization. nih.govrsc.org Computational methods such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) are essential for understanding these enzyme-substrate interactions. nih.govrsc.org

Molecular docking can predict the preferred binding mode of squalene within the SHC active site. nih.gov These studies show how specific amino acid residues within the enzyme's active site can stabilize the substrate through van der Waals and electrostatic interactions, orienting it correctly for the initial protonation that triggers the cyclization cascade. nih.gov More advanced QM/MM simulations can model the enzymatic reaction itself, treating the reacting substrate with high-level quantum mechanics while the surrounding protein environment is described by classical molecular mechanics. rsc.orgrug.nl This approach allows for the detailed investigation of how the enzyme stabilizes the highly reactive carbocation intermediates and transition states formed during the reaction, effectively lowering the activation energy and guiding the reaction toward the onocerane product. nih.govrsc.org

Table 2: Key Residue Interactions in Squalene-Hopene Cyclase with Squalene Precursor

Enzyme Residue Type of Interaction Predicted Role in Onocerane Biosynthesis
Asp376 Hydrogen Bonding, Proton Donor Initiates cyclization via protonation of terminal double bond nih.gov
His451 Hydrogen Bonding Enhances acidity of Asp376 nih.gov
Trp169 Aromatic Stacking (π-π) Pre-folds squalene into a reactive conformation
Phe605 Hydrophobic Interaction Stabilizes the non-polar squalene chain

Note: Residue numbers and specific interactions are based on studies of homologous squalene-hopene cyclases and represent a model for onocerane biosynthesis.

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction and Structural Validation

Density Functional Theory (DFT) has become a standard method for the accurate prediction of various spectroscopic properties, which can be used to validate experimentally determined structures or to identify unknown compounds. nih.govmdpi.com For a molecule like Onocerane II, DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. nih.govresearchgate.netrsc.org

By calculating the 13C and 1H NMR chemical shifts for a proposed structure of Onocerane II and comparing them with experimental data, researchers can gain high confidence in their structural assignment. rsc.org Discrepancies between calculated and observed spectra can point to errors in the proposed structure or suggest the presence of unusual conformational or electronic effects. Similarly, DFT can compute the vibrational frequencies corresponding to IR spectroscopy. nih.gov This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as C-H stretches and bends, providing a detailed fingerprint of the onocerane scaffold. These computational tools are invaluable for the structural elucidation and validation of complex natural products isolated from nature or produced through synthesis. rug.nlarxiv.orgresearchgate.net

Academic Research on Biological Interactions of Onocerane Skeletons

In Silico Studies of Onoceranoid Triterpene Interactions with Biological Receptors (e.g., Estrogen Receptor Alpha (ERα), Vitamin D Receptor (VDR))

Computational, or in silico, methods have proven to be valuable tools for predicting and understanding the interactions between onoceranoid triterpenes and biological receptors at the molecular level. These studies provide insights into potential therapeutic applications and guide further experimental research.

A notable area of investigation has been the interaction of onoceranoid triterpenes with Estrogen Receptor Alpha (ERα) , a key target in the treatment of breast cancer. nih.govnih.govresearchgate.net One study evaluated five onoceranoid triterpenes isolated from Lansium domesticum Corr. cv. kokosan for their potential to inhibit ERα. nih.govnih.govresearchgate.net Using molecular docking, researchers found that these compounds exhibited competitive binding energies compared to tamoxifen (B1202) (4OHT), a standard ERα antagonist, and estradiol, the native ligand. nih.govnih.govresearchgate.net Three of the five onoceranoids demonstrated favorable drug-like properties and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govnih.govresearchgate.net Molecular dynamics simulations further suggested that one of these compounds, 8,14-secogammacera-7,14-dien-3,21-dione, had a superior binding affinity to ERα than estradiol, indicating its potential as an antagonist. nih.govnih.gov The binding modes of these onoceranoids were similar to that of tamoxifen, suggesting they may act as antagonist ligands for ERα. nih.govmdpi.com

While direct in silico studies of onocerane triterpenoids with the Vitamin D Receptor (VDR) are not extensively documented in the provided results, the broader context of triterpenoid (B12794562) interactions with nuclear receptors is relevant. The VDR, a nuclear receptor activated by calcitriol (B1668218) (the active form of vitamin D), regulates a wide array of genes involved in calcium homeostasis, immune function, and cell proliferation. mdpi.comnih.gov Given that other triterpenoids have been shown to interact with nuclear receptors, it is plausible that onoceranoids could also modulate VDR activity. ukwms.ac.id Further in silico research is warranted to explore this potential interaction and its implications.

Structure-Activity Relationship (SAR) Investigations of Onocerane Derivatives for Mechanistic Insights

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying the structure of onocerane derivatives and evaluating their effects, researchers can identify key functional groups and structural features responsible for their biological actions. aragen.comcbcs.se This knowledge is instrumental in designing more potent and selective compounds. nih.govnih.govrsc.orgrsc.orgmdpi.com

For instance, the synthesis of pentacyclic onocerane triterpenoids has opened avenues for future SAR studies. The presence of a secondary alcohol in some synthetic intermediates can serve as a "handle" for further chemical modifications, allowing for the evaluation of this class of compounds as potential antimalarial drug leads. rsc.orgfu-berlin.de The ability to introduce various functional groups allows for a systematic exploration of how different substituents impact biological activity. rsc.org

In the context of antibacterial activity, studies on onoceranoid-type triterpenoids from Lansium domesticum have shown that these compounds exhibit moderate activity against Gram-positive bacteria. acs.orgresearchgate.net The specific structural features contributing to this activity can be elucidated through SAR studies, potentially leading to the development of new antibacterial agents.

Biochemical Studies of Enzymatic Target Interactions Modulated by Onocerane Scaffolds

Biochemical studies provide direct evidence of the interactions between onocerane scaffolds and their enzymatic targets. These studies are essential for confirming the mechanisms of action predicted by in silico models and for understanding the broader biochemical pathways affected by these compounds. nih.gov

The biosynthesis of onocerane triterpenoids itself involves a fascinating enzymatic cascade. Triterpenoids are synthesized from squalene (B77637) or its oxidized derivatives through cyclization reactions catalyzed by cyclase enzymes. rsc.orgnih.govrsc.org In the case of onoceranes, this cyclization is initiated at both ends of the precursor molecule. rsc.orgnih.govrsc.org Studies on the biosynthesis of α-onocerin in the fern Lycopodium clavatum have identified two distinct and highly specific oxidosqualene cyclases, LCC and LCD, that work in sequence to produce the onocerane skeleton. ogeochem.jpresearchgate.net This enzymatic process highlights the intricate molecular machinery involved in generating the unique onocerane framework. nih.gov

Furthermore, the interaction of onoceranoids with metabolic enzymes like cytochrome P450 (CYP450) has been investigated through in silico ADMET predictions. mdpi.com Some onoceranoid triterpenes are predicted to be substrates for CYP3A4, suggesting they may be metabolized by this key enzyme involved in xenobiotic detoxification. mdpi.com However, other predictions suggest they may not be metabolized by CYP450 but could undergo other modifications like glucuronidation. mdpi.com These biochemical interactions are critical for understanding the pharmacokinetic properties of onocerane compounds.

Exploration of Biological Effects of Onocerane-type Compounds within a Research Context

The unique structural features of onocerane triterpenoids have prompted research into their various biological effects, including their potential as anti-protozoal and antimicrobial agents.

Anti-protozoal Activity: Parasitic diseases caused by protozoa represent a significant global health burden. nih.gov Research has shown that certain onocerane triterpenoids possess anti-protozoal properties. For example, cupacinoxepin, a pentacyclic onocerane triterpenoid isolated from the bark of Cupania cinerea, exhibited moderate activity against the K1 strain of Plasmodium falciparum, the parasite responsible for malaria. rsc.orgrsc.org The successful chemical synthesis of (+)-cupacinoxepin has not only confirmed its absolute configuration but also provided a platform for generating derivatives for further investigation as antimalarial leads. rsc.orgchemrxiv.orgmdpi.com

Antimicrobial Activity: Onocerane triterpenoids have also demonstrated potential as antimicrobial agents. Several onoceranoid-type triterpenoids isolated from Lansium domesticum have shown moderate antibacterial activity, particularly against Gram-positive bacteria. acs.orgresearchgate.net Compounds such as 21alpha-hydroxyonocera-8(26),14-dien-3-one and related onoceranes have been noted for their antimicrobial properties, making them potential candidates for the development of new antibiotics. ontosight.ai The bark and leaves of Lansium domesticum have been a source of various onocerane triterpenoids that exhibit antibacterial activity against bacteria such as Escherichia coli and Bacillus cereus. researchgate.net The synergistic effects of triterpenoids with other compounds, like flavonoids, are also being explored as a new approach to combat bacterial infections. nih.gov

Q & A

Q. What experimental methodologies are recommended for synthesizing ONOCERANE II with high stereochemical purity?

Methodological Answer: Synthesis should prioritize stereochemical control via catalytic asymmetric synthesis or chiral auxiliaries. Detailed protocols must include spectroscopic validation (e.g., NMR for β-H configuration, X-ray crystallography for 3D structure confirmation) and chromatographic purity assessments (HPLC/GC-MS). Reproducibility requires explicit documentation of reaction conditions (solvent, temperature, catalysts) and isolation procedures .

Q. How can researchers validate the structural identity of ONOCERANE II when conflicting spectral data arise?

Methodological Answer: Cross-validate spectral data (¹H/¹³C NMR, IR, HRMS) against computational simulations (DFT-based chemical shift predictions) and literature benchmarks. For discrepancies, re-isolate the compound under inert conditions to rule out oxidation/degradation artifacts. Use deuterated solvents and internal standards to minimize instrumental variability .

Q. What are the best practices for characterizing ONOCERANE II’s physicochemical properties (e.g., solubility, stability)?

Methodological Answer: Employ standardized protocols (e.g., OECD guidelines):

  • Solubility : Use shake-flask method with solvents spanning polar (water, DMSO) to nonpolar (hexane).
  • Stability : Conduct accelerated degradation studies under varied pH, temperature, and light exposure, monitored via LC-MS .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed biosynthetic pathways for ONOCERANE II?

Methodological Answer: Combine quantum mechanics/molecular mechanics (QM/MM) simulations to model enzyme-substrate interactions in proposed pathways. Validate against isotopic labeling experiments (¹³C/²H tracing) and kinetic isotope effects. Cross-reference with genomic data from putative biosynthetic gene clusters .

Q. What systematic approaches are effective for analyzing ONOCERANE II’s reactivity under catalytic conditions when experimental results conflict with theoretical predictions?

Methodological Answer: Apply the PICO framework to isolate variables:

  • Population : Catalyst type (e.g., Lewis acids vs. organocatalysts).
  • Intervention : Reaction conditions (temperature, solvent dielectric).
  • Comparison : Theoretical activation energies (DFT calculations).
  • Outcome : Yield/stereoselectivity. Triangulate data using in situ spectroscopy (FTIR, Raman) to detect intermediates and refine mechanistic models .

Q. How should researchers design experiments to investigate ONOCERANE II’s interactions with biological membranes, given contradictory permeability data?

Methodological Answer: Use Langmuir monolayer assays to measure lipid interaction thermodynamics. Complement with molecular dynamics simulations to model insertion kinetics. Validate via fluorescent probe assays (e.g., laurdan GP) in artificial membranes. Address contradictions by standardizing membrane composition (e.g., DOPC vs. cholesterol mixtures) .

Methodological Frameworks

What criteria ensure a research question on ONOCERANE II’s environmental fate is both rigorous and actionable?

Methodological Answer: Apply the FINER criteria:

  • Feasible : Access to LC-MS/MS for trace analysis.
  • Interesting : Relevance to persistent organic pollutant (POP) frameworks.
  • Novel : Unexplored degradation pathways (e.g., photolysis vs. microbial).
  • Ethical : Minimize ecotoxicological risk during field studies.
  • Relevant : Align with EPA/REACH regulatory priorities .

Q. How can systematic reviews address reproducibility challenges in ONOCERANE II research?

Methodological Answer: Follow PRISMA guidelines to aggregate data from peer-reviewed studies, patents, and preprints. Use meta-analysis to quantify heterogeneity (I² statistic) and identify bias (e.g., publication bias via funnel plots). Include negative results and raw datasets in supplemental materials to enable sensitivity analyses .

Data Management & Reproducibility

Q. What strategies mitigate bias when curating spectral data for ONOCERANE II in public repositories?

Methodological Answer: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Metadata : Include instrument calibration logs, solvent purity, and temperature controls.
  • Bias mitigation : Use blinded data entry and third-party validation (e.g., peer curation via platforms like Zenodo) .

Q. How should researchers document synthetic protocols to ensure reproducibility across labs?

Methodological Answer: Follow the Beilstein Journal’s experimental guidelines:

  • Step-by-step workflows : Specify reaction scales, purification gradients, and error margins.
  • Raw data : Provide NMR FID files, chromatogram baselines, and crystallographic CIFs in supplementary materials.
  • Negative results : Report failed attempts (e.g., catalyst poisoning, side reactions) to guide troubleshooting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.